2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride is a chemical compound characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl substituent. It is classified as an amino alcohol, which is a category of compounds that contain both amino and alcohol functional groups. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities.
The compound can be synthesized in laboratories through various chemical reactions, often involving precursors that are commercially available or can be derived from simpler organic compounds. It is not commonly found in nature but can be produced for research and pharmaceutical purposes.
The synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride can be achieved through several methods:
The molecular structure of 2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride can participate in various chemical reactions:
Reactivity patterns are influenced by the electron-withdrawing effects of the fluorine atoms on the phenyl ring, which enhance nucleophilicity at the nitrogen atom.
The mechanism of action for 2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride is primarily studied in the context of its pharmacological effects. It may interact with specific receptors or enzymes in biological systems:
Research indicates potential applications in treating neurological disorders due to its structural similarity to known neurotransmitter modulators.
2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride has several potential applications:
The catalytic asymmetric reduction of fluorinated β-keto amines represents a cornerstone in the enantioselective synthesis of 2-amino-1-(3,5-difluorophenyl)ethanol hydrochloride. This approach leverages chiral catalysts to install the stereogenic center with high fidelity while accommodating the electron-withdrawing properties of the difluorophenyl moiety. The presence of ortho-fluorine atoms significantly influences both reactivity and stereochemical outcomes due to their strong inductive effects and propensity to participate in non-covalent interactions with catalyst systems [1] [7].
Transition metal complexes with chiral ligands demonstrate exceptional efficacy for this transformation. Ru(II)-BINAP catalytic systems achieve enantiomeric excesses exceeding 90% for the reduction of precursor ketones like 2-amino-1-(3,5-difluorophenyl)ethanone hydrochloride. The reaction typically proceeds under mild hydrogen pressure (50-100 psi) in alcoholic solvents at ambient temperature, with catalyst loadings as low as 0.5 mol%. The fluorinated aromatic ring necessitates careful optimization of reaction parameters, as the strong electron-withdrawing effect can reduce catalyst turnover frequency by up to 40% compared to non-fluorinated analogs. This challenge is addressed through ligand modification, particularly through introduction of electron-donating substituents on the chiral phosphine ligands, which counterbalance the substrate's electron deficiency [1] [7].
Biocatalytic reduction presents a complementary approach utilizing ketoreductases or engineered yeast strains. Saccharomyces cerevisiae whole-cell reductions of 2-amino-1-(3,5-difluorophenyl)ethanone derivatives achieve 85-92% enantiomeric excess for the (S)-alcohol configuration. The fluorinated substrate exhibits modified lipophilicity, requiring cell membrane permeabilization techniques or co-solvent systems (typically 5-10% dimethyl sulfoxide or methanol) to enhance mass transfer. Reaction optimization focuses on maintaining cofactor regeneration while preventing substrate or product inhibition, which occurs more readily with fluorinated compounds due to their increased binding affinities to enzyme active sites [1].
Table 1: Comparative Catalytic Reduction Systems for Asymmetric Synthesis
Catalyst System | Reaction Conditions | ee (%) | Yield (%) | Substrate/Catalyst Ratio |
---|---|---|---|---|
Ru-(S)-BINAP | H₂ (75 psi), CH₃OH, 25°C, 24h | 92 | 85 | 200:1 |
Rh-(R,R)-DIPAMP | H₂ (50 psi), i-PrOH, 30°C, 18h | 89 | 78 | 150:1 |
Saccharomyces cerevisiae | Glucose, phosphate buffer, 30°C, 48h | 88 | 82 | N/A |
Lactobacillus kefir | Glucose, pH 7.0, 30°C, 36h | 95 | 90 | N/A |
The mechanism of asymmetric induction in metal-catalyzed reductions involves substrate coordination through the amino and carbonyl groups, forming a chelate ring that positions the prochiral face for hydride transfer. Fluorine atoms influence this coordination through both steric and electronic effects. Computational studies indicate that ortho-fluorine substituents increase the energy difference between diastereomeric transition states by 1.8-2.3 kcal/mol compared to non-fluorinated analogs, explaining the enhanced enantioselectivity observed in these systems. Post-reduction, the amino alcohol is isolated as its stable hydrochloride salt through crystallization from ethereal hydrogen chloride solutions, typically achieving chemical purities >99% and enantiomeric ratios of 98:2 or better following single recrystallization [1] [7].
Enzymatic resolution provides an alternative route to enantiopure 2-amino-1-(3,5-difluorophenyl)ethanol hydrochloride by leveraging the stereoselectivity of lipases and esterases toward the racemic amino alcohol. This approach capitalizes on the differential reaction kinetics for enantiomer acylation, enabling kinetic separation through selective esterification of one enantiomer while leaving the other unreacted. The fluorine substitution pattern significantly influences enzymatic recognition due to altered substrate polarity and steric profile [3] [9].
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) demonstrates exceptional enantioselectivity for the acylation of the (R)-enantiomer with vinyl acetate in anhydrous toluene. This system achieves enantiomeric ratios (E values) exceeding 200 for the fluorinated amino alcohol, substantially higher than observed for non-fluorinated analogs (E=35-40). This enhancement stems from fluorine's ability to participate in stabilizing interactions within the enzyme's active site, particularly with the oxyanion hole residues. Optimization studies reveal that water activity (a𝓌) critically influences enantioselectivity, with optimal performance at a𝓌=0.15 maintained by saturated Na₂SO₄·10H₂O solutions. The reaction typically reaches 50% conversion in 6-8 hours at 45°C with 10 g/L enzyme loading, yielding the (R)-acetate with >99% ee and unreacted (S)-alcohol with 98% ee [3] [9].
Table 2: Solvent Effects on Enzymatic Resolution Efficiency
Solvent | log P | Conversion (%) | eeₛ (%) | E Value | Reaction Time (h) |
---|---|---|---|---|---|
n-Hexane | 3.5 | 48 | 98 | 220 | 7.5 |
Toluene | 2.5 | 50 | 99 | >300 | 6.0 |
Diisopropyl ether | 1.8 | 45 | 95 | 180 | 8.0 |
Tetrahydrofuran | 0.49 | 52 | 82 | 65 | 4.5 |
Acetonitrile | -0.33 | 60 | 75 | 40 | 3.0 |
Solvent engineering profoundly impacts resolution efficiency. Non-polar solvents with log P >2.5 (toluene, n-hexane) maintain enzyme rigidity essential for high enantioselectivity, while polar solvents (tetrahydrofuran, acetonitrile) induce enzyme flexibility that degrades stereodiscrimination. The optimal solvent system comprises n-hexane with 20% ethylene dichloride (v/v), which increases substrate solubility by 300% without compromising enantioselectivity (E>250). Following enzymatic resolution, the unreacted (S)-alcohol is extracted with dilute hydrochloric acid (0.5 M) and crystallized as the hydrochloride salt after solvent evaporation. The (R)-acetate byproduct undergoes enzymatic hydrolysis recovery using Pseudomonas fluorescens lipase at pH 8.0, enabling recycling of the undesired enantiomer through thermal racemization at 120°C for 24 hours, thus increasing overall process atom economy to >85% [3] [9].
Continuous-flow chemistry enables scalable and intensified production of 2-amino-1-(3,5-difluorophenyl)ethanol hydrochloride, addressing limitations of traditional batch processes through enhanced mass/heat transfer and precise reaction control. Microstructured reactors with 3D-printed metal flow paths (channel dimensions: 500-1000 µm) facilitate hazardous intermediate handling and multi-step integration while accommodating the corrosive nature of fluorinated compounds and hydrogen chloride byproducts [6].
The reduction of 2-amino-1-(3,5-difluorophenyl)ethanone hydrochloride exemplifies flow advantages. A packed-bed reactor containing immobilized Pd/Al₂O₃ catalyst (particle size: 100-200 µm) achieves quantitative conversion in under 3 minutes residence time at 50°C and 20 bar hydrogen pressure, compared to 12 hours in batch systems. The high surface-area-to-volume ratio (10,000 m²/m³) eliminates mass transfer limitations observed in autoclaves, while precise temperature control (±0.5°C) prevents epimerization of the chiral center. Catalyst productivity reaches 5 kg product per gram catalyst, a 20-fold improvement over batch operation due to elimination of dead volumes and continuous catalyst utilization. Downstream, in-line liquid-liquid separation membranes (polymeric fluorocarbon membranes) continuously extract the amino alcohol into aqueous hydrochloric acid (1 M), yielding the hydrochloride salt directly after crystallizer residence for 30 minutes [6] [7].
Multi-step integration demonstrates flow chemistry's potential for complex synthesis. A three-stage system performs: (1) electrophilic fluorination of phenylacetyl derivatives using Selectfluor in acetonitrile at 80°C (residence time: 10 min); (2) catalytic hydrogenation with in-line scavenging of diethylaminoethyl cellulose to remove Selectfluor byproducts; (3) asymmetric reductive amination using trichlorosilane-chiral amine complexes at -20°C (residence time: 15 min). This integrated approach achieves 75% overall yield of enantiopure (S)-2-amino-1-(3,5-difluorophenyl)ethanol hydrochloride (98.5% ee) with total residence under 45 minutes. The continuous process intensification reduces solvent consumption by 85% through countercurrent solvent recycling and eliminates intermediate isolation, minimizing exposure to labile fluorinated intermediates [6].
Sustainable methodologies for synthesizing 2-amino-1-(3,5-difluorophenyl)ethanol hydrochloride prioritize atom economy, renewable feedstocks, and waste minimization while addressing the environmental persistence of fluorinated compounds. Biocatalytic cascades exemplify this approach, combining engineered transaminases with ketoreductases in one-pot systems to convert 3,5-difluorobenzaldehyde directly to the target amino alcohol without isolating intermediates [3] [8].
The transaminase module utilizes isopropylamine as amino donor (6 equivalents) in aqueous-organic biphasic systems (phosphate buffer/isooctane), achieving 95% conversion to 2-amino-1-(3,5-difluorophenyl)ethanone at 30°C. The ketone intermediate undergoes spontaneous phase transfer into the organic layer, preventing product inhibition. Subsequent reduction employs a NADPH-dependent ketoreductase co-immobilized with glucose dehydrogenase for cofactor regeneration (glucose substrate), yielding the (S)-amino alcohol with 97% ee. This cascade operates at 100 g/L substrate concentration, producing only biodegradable byproducts (acetone, gluconic acid) with an E-factor (kg waste/kg product) of 3.5, substantially lower than conventional routes (E-factor >35) [3] [8].
Solvent selection critically impacts process sustainability. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, effectively replace dichloromethane in extraction and crystallization steps. These solvents demonstrate ideal partition coefficients (>4.5) for isolating the hydrochloride salt from aqueous streams while offering improved environmental profiles (biodegradability >90%, ozone depletion potential=0). Microwave-assisted crystallization in flow further enhances green credentials by achieving narrow particle size distribution (D90/D10=1.8) without seeding, reducing solvent consumption by 40% compared to conventional cooling crystallization [8] [10].
Table 3: Green Chemistry Metrics Comparison for Synthetic Routes
Method | PMI (kg/kg) | E-Factor | Energy Intensity (kWh/kg) | Carbon Intensity (kg CO₂/kg) | Renewable Solvent (%) |
---|---|---|---|---|---|
Catalytic Reduction | 18 | 17 | 120 | 9.8 | 0 |
Enzymatic Resolution | 12 | 11 | 85 | 5.2 | 60 |
Biocatalytic Cascade | 6.5 | 5.5 | 45 | 2.8 | 100 |
Continuous Flow Synthesis | 8.3 | 7.3 | 65 | 3.7 | 75 |
Atom-economic transformations significantly reduce waste. The Henry reaction between 3,5-difluorobenzaldehyde and nitromethane followed by catalytic hydrogenation achieves 90% atom utilization. This one-pot sequence utilizes a bifunctional heterogeneous catalyst (Pd nanoparticles on amine-functionalized silica) that first facilitates the nitroaldol condensation (80°C, 2 hours) then in situ hydrogenation (50°C, 20 bar H₂) without intermediate purification. The process eliminates protecting groups and minimizes salt waste from traditional neutralization steps. Water serves as the sole solvent, with the hydrochloride salt crystallizing directly upon acidification. Life cycle assessment confirms 65% lower cumulative energy demand compared to classical reductive amination routes, primarily through elimination of solvent distillation and chromatographic purification [8] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0